molecular formula C7H17NO B13259083 4-Methyl-2-(methylamino)pentan-1-ol CAS No. 90434-42-7

4-Methyl-2-(methylamino)pentan-1-ol

Cat. No.: B13259083
CAS No.: 90434-42-7
M. Wt: 131.22 g/mol
InChI Key: LUAXDSKCXOZUGI-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)pentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylamino)pentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methylpentan-2-one with methylamine, followed by reduction. The reaction conditions typically include:

  • Alkylation

    • Reactants: 4-methylpentan-2-one and methylamine
    • Solvent: Anhydrous ethanol
    • Temperature: Room temperature
    • Catalyst: Acid catalyst such as hydrochloric acid
  • Reduction

    • Reactants: Alkylated product from the first step
    • Reducing agent: Sodium borohydride or lithium aluminum hydride
    • Solvent: Anhydrous ether
    • Temperature: Low temperature (0-5°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylamino)pentan-1-ol undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Potassium permanganate or chromium trioxide
    • Conditions: Acidic or basic medium
    • Major Products: Corresponding ketone or carboxylic acid
  • Reduction

    • Reagents: Hydrogen gas with a palladium catalyst
    • Conditions: Elevated temperature and pressure
    • Major Products: Saturated alcohol
  • Substitution

    • Reagents: Halogenating agents such as thionyl chloride
    • Conditions: Anhydrous conditions
    • Major Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substituting agents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

4-Methyl-2-(methylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The methylamino group can participate in nucleophilic substitution reactions, further contributing to its chemical behavior. The compound’s effects are mediated through its ability to modulate biochemical pathways and interact with enzymes or receptors.

Comparison with Similar Compounds

4-Methyl-2-(methylamino)pentan-1-ol can be compared with other similar compounds such as:

    2-Amino-2-methyl-1-propanol: Similar in having an amino and hydroxyl group but differs in the carbon chain structure.

    4-Methyl-2-pentanol: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-Methyl-2-pentanol: Differs in the position of the hydroxyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-(methylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAXDSKCXOZUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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